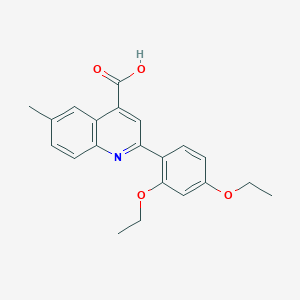![molecular formula C26H23ClN2O3 B4265217 N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265217.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide
描述
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. This compound has been widely used in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 inhibits the activity of PKC by binding to the enzyme's regulatory domain, which prevents it from phosphorylating its substrates. PKC is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 can modulate these processes and potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 can reduce the size of tumors in animal models of cancer, reduce inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has several advantages for lab experiments. It is a potent inhibitor of PKC and other protein kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 can inhibit multiple protein kinases, which can make it challenging to determine the specific effects of PKC inhibition.
未来方向
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has several potential future directions for scientific research. One area of interest is its potential therapeutic applications in cancer. N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further research could explore its potential as a cancer treatment. Another area of interest is its potential use in cardiovascular diseases. N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has been shown to improve cardiac function in animal models of heart failure, and further research could explore its potential as a treatment for heart failure. Additionally, N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 could be used to study the role of protein kinases in various diseases, including neurodegenerative diseases and autoimmune diseases.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 has been extensively used in scientific research as a tool to study the role of protein kinases in various biological processes. Protein kinases are enzymes that phosphorylate proteins, which is a critical step in many cellular signaling pathways. N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide 31-8220 inhibits the activity of several protein kinases, including protein kinase C (PKC), which makes it a valuable tool to study the function of these enzymes in various diseases.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-31-19-11-12-25(32-2)22(15-19)24-16-21(20-5-3-4-6-23(20)29-24)26(30)28-14-13-17-7-9-18(27)10-8-17/h3-12,15-16H,13-14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQHNWAHZUCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4265146.png)
![ethyl 2-{[chloro(diphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265153.png)
![2-(2-thienyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265158.png)
![2-(2-pyridinyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265162.png)





![ethyl 3-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4265214.png)
![N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265221.png)

![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4265234.png)
